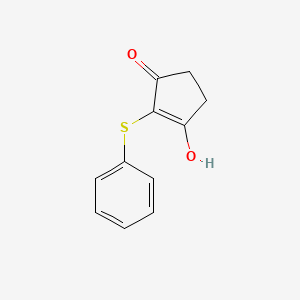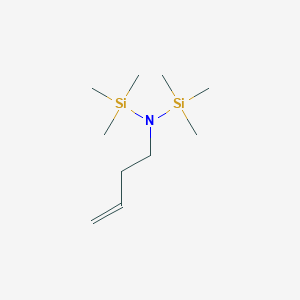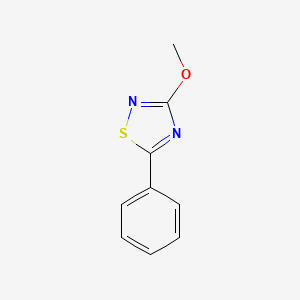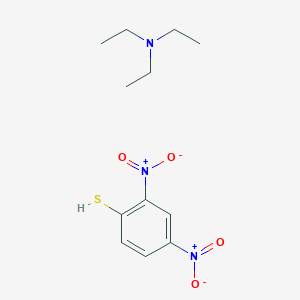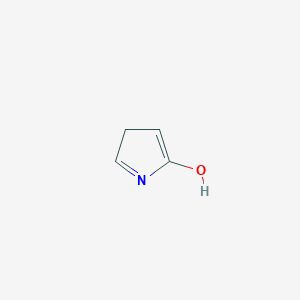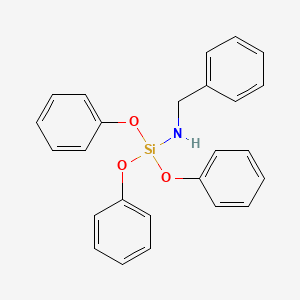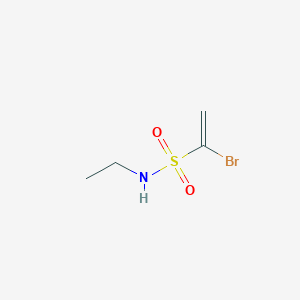
1-Bromo-N-ethylethene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-N-ethylethene-1-sulfonamide is an organosulfur compound characterized by the presence of a bromine atom, an ethyl group, and a sulfonamide group attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-N-ethylethene-1-sulfonamide can be synthesized through several methods. One common approach involves the bromination of N-ethylethene-1-sulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-N-ethylethene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new sulfonamide derivatives.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of new sulfonamide derivatives with different functional groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Wissenschaftliche Forschungsanwendungen
1-Bromo-N-ethylethene-1-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-N-ethylethene-1-sulfonamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the sulfonamide group can form hydrogen bonds and interact with biological molecules. These interactions can modulate enzyme activities, protein functions, and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-N-ethylethene-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
1-Iodo-N-ethylethene-1-sulfonamide: Similar structure but with an iodine atom instead of bromine.
N-Ethylethene-1-sulfonamide: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
1-Bromo-N-ethylethene-1-sulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
87975-08-4 |
|---|---|
Molekularformel |
C4H8BrNO2S |
Molekulargewicht |
214.08 g/mol |
IUPAC-Name |
1-bromo-N-ethylethenesulfonamide |
InChI |
InChI=1S/C4H8BrNO2S/c1-3-6-9(7,8)4(2)5/h6H,2-3H2,1H3 |
InChI-Schlüssel |
HVXFOVGIDNNKHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


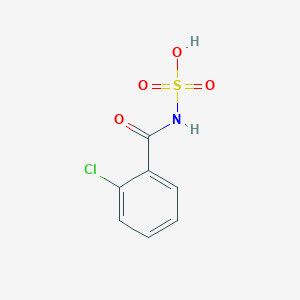
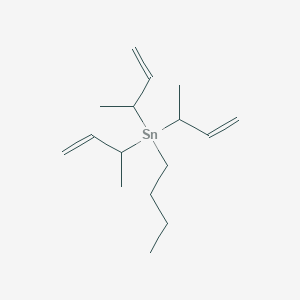
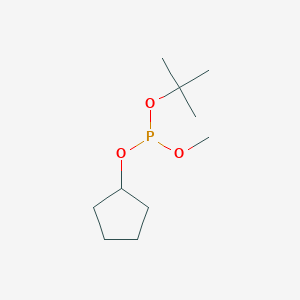

![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)
